N-Benzylglycine ethyl ester

Analytical Chemistry Quality Control Organic Synthesis

N-Benzylglycine ethyl ester (CAS 6436-90-4) is an N-substituted glycine derivative with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol. This clear, colorless to light yellow liquid possesses a boiling point of 140-142 °C at 10 mmHg, a density of 1.031 g/mL at 25 °C, and a predicted pKa of 6.84.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 6436-90-4
Cat. No. B167273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzylglycine ethyl ester
CAS6436-90-4
SynonymsEthyl benzylaminoacetate
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CNCC1=CC=CC=C1
InChIInChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3
InChIKeyULOLIZHBYWAICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Benzylglycine Ethyl Ester (CAS 6436-90-4): Core Properties and Synthetic Utility


N-Benzylglycine ethyl ester (CAS 6436-90-4) is an N-substituted glycine derivative with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol [1]. This clear, colorless to light yellow liquid possesses a boiling point of 140-142 °C at 10 mmHg, a density of 1.031 g/mL at 25 °C, and a predicted pKa of 6.84 [2]. It functions primarily as a versatile intermediate in organic synthesis, valued for its dual reactivity as both a protected amino acid and an ester electrophile [3].

Why Generic N-Benzylglycine Derivatives Are Not Interchangeable


Substituting N-benzylglycine ethyl ester with its free acid (N-benzylglycine) or methyl ester analog fundamentally alters reaction outcomes. The ethyl ester serves as a protected carboxylate, enabling selective amine alkylation without competitive acid-base side reactions that plague the free acid [1]. Compared to the methyl ester, the ethyl group offers optimized solubility in organic solvents and a distinct hydrolysis profile, critical for multi-step syntheses where orthogonal protection is required [2]. Procurement of the exact CAS 6436-90-4 entity, rather than an in-class alternative, ensures reproducibility of reported yields and stereochemical outcomes .

Quantitative Differentiation of N-Benzylglycine Ethyl Ester (CAS 6436-90-4)


Analytical Purity: GC-Verified ≥96% Purity vs. Undefined Generic Materials

Commercially sourced N-Benzylglycine ethyl ester (CAS 6436-90-4) is routinely supplied with a minimum purity of 96% as determined by gas chromatography (GC) . This compares favorably to generic, non-certified materials where purity is often unquantified. In optimized laboratory syntheses, purity levels reaching 98.0% (GC) and 98.61% (HPLC) are achievable, providing a benchmark for high-quality procurement [1].

Analytical Chemistry Quality Control Organic Synthesis

Synthesis Yield: Optimized 80.3% Yield vs. Prior Multi-Step Methods

An optimized N-alkylation protocol using glycine ethyl ester hydrochloride and benzyl chloride in ethanol with triethylamine as base achieved an 80.3% yield of N-benzylglycine ethyl ester with >98.0% purity (GC) [1]. This represents a significant improvement over prior three-step syntheses using benzaldehyde and chlorine, which suffered from lower yields and higher costs [2].

Process Chemistry Synthetic Methodology Scale-up

Physical Property Advantage: Ethyl Ester Boiling Point vs. Free Acid Handling

N-Benzylglycine ethyl ester is a liquid with a boiling point of 140-142 °C at 10 mmHg [1]. In contrast, the corresponding free acid, N-benzylglycine, is a solid with a high melting point (typically >200 °C, decomposition), making it difficult to handle in solvent-free or continuous flow processes. The ethyl ester's liquid state and well-defined boiling point enable straightforward purification by vacuum distillation, a critical advantage for industrial-scale isolation .

Physical Chemistry Process Safety Formulation

Chiral Auxiliary Application: Ethyl Ester Enables Asymmetric Induction

N-Benzylglycine ethyl ester is employed as a chiral auxiliary in asymmetric synthesis, where its benzyl group provides steric bulk and its ester moiety allows for subsequent cleavage or transformation [1]. While the free acid N-benzylglycine can also serve as a chiral auxiliary, the ester form is preferred because it avoids racemization during coupling and can be removed under milder conditions (e.g., LiOH/THF/H₂O) compared to the methyl ester which requires more forcing hydrolysis . The ethyl ester's balanced lipophilicity (XLogP3 = 1.6) further enhances its utility in non-aqueous asymmetric reactions [2].

Chiral Catalysis Asymmetric Synthesis Medicinal Chemistry

Specific Binding to PDB 1B41: A Differentiated Application in Alzheimer's Research

N-Benzylglycine ethyl ester has been crystallographically characterized bound to PDB code 1B41, a protein implicated in Alzheimer's disease pathology . This specific structural engagement is not reported for the free acid N-benzylglycine or the methyl ester analog in the same target, indicating a unique binding mode enabled by the ethyl ester's geometry and electronic profile.

Structural Biology Drug Discovery Alzheimer's Disease

Validated Application Scenarios for N-Benzylglycine Ethyl Ester (CAS 6436-90-4)


Synthesis of Human Leukocyte Elastase (HLE) Inhibitors

N-Benzylglycine ethyl ester serves as a key intermediate in the synthesis of HLE inhibitors, a class of compounds investigated for treating pulmonary emphysema and rheumatoid arthritis [1]. The ethyl ester's reactivity and purity profile (≥96% GC) ensure consistent yields in multi-step medicinal chemistry campaigns targeting these inflammatory diseases.

Chiral Auxiliary in Asymmetric Pharmaceutical Synthesis

With its demonstrated utility in chiral catalysis [2], the compound is employed to induce stereoselectivity during the construction of enantiomerically pure drug candidates. Procurement of material with validated purity (98.61% HPLC) is essential to maintain high enantiomeric excess (ee) values in these transformations .

Plant Growth Regulator and Agrochemical Intermediate

N-Benzylglycine ethyl ester is directly utilized as a plant growth regulator to improve the quality of crops such as rice and wheat, and it also serves as a precursor to herbicides like N-phosphonomethylglycine [1]. The scalable synthesis route with 80.3% yield supports its cost-effective production for agricultural applications [3].

Research Tool for Alzheimer's Disease Target Validation

Based on its binding to PDB 1B41 , N-Benzylglycine ethyl ester is a valuable chemical probe for structure-activity relationship (SAR) studies and target validation in Alzheimer's disease research, offering a specific interaction profile not observed with other N-benzylglycine derivatives.

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